molecular formula C12H20ClN B13499486 3,4-Bis(propan-2-yl)aniline hydrochloride

3,4-Bis(propan-2-yl)aniline hydrochloride

Cat. No.: B13499486
M. Wt: 213.75 g/mol
InChI Key: ITHBVPVQQLNAOA-UHFFFAOYSA-N
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Description

3,4-Bis(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H20ClN. It is also known by its IUPAC name, 3,4-diisopropylaniline hydrochloride. This compound is characterized by the presence of two isopropyl groups attached to the benzene ring at the 3 and 4 positions, along with an aniline group and a hydrochloride salt. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(propan-2-yl)aniline hydrochloride typically involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base and isopropyl bromide or chloride as the alkylating agent. The reaction is usually performed in an organic solvent such as ethanol or acetone, and the product is isolated by acidification with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. The final product is typically purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.

Scientific Research Applications

3,4-Bis(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis(propan-2-yl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved can vary, but it often affects cellular processes by binding to specific proteins or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(propan-2-yl)aniline: Similar structure but with isopropyl groups at the 2 and 4 positions.

    2,6-Diisopropylaniline: Isopropyl groups at the 2 and 6 positions.

    4-Isopropylaniline: Single isopropyl group at the 4 position.

Uniqueness

3,4-Bis(propan-2-yl)aniline hydrochloride is unique due to the specific positioning of the isopropyl groups, which can influence its chemical reactivity and physical properties. This unique structure can result in distinct interactions with other molecules and different applications compared to its analogs.

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

3,4-di(propan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-8(2)11-6-5-10(13)7-12(11)9(3)4;/h5-9H,13H2,1-4H3;1H

InChI Key

ITHBVPVQQLNAOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)C(C)C.Cl

Origin of Product

United States

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